[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate
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Overview
Description
[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group, a methylideneamino linkage, and a tert-butylbenzoate moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the condensation reaction between 4-tert-butylbenzoic acid and 4-aminobenzaldehyde, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
In biological research, this compound can be used to study the effects of nitro and amino groups on biological systems. It serves as a model compound for investigating the interactions between organic molecules and biological macromolecules .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the nitrophenyl group suggests possible applications in drug development, particularly in designing molecules with specific biological activities .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the methylideneamino linkage and tert-butylbenzoate moiety contribute to the compound’s overall stability and reactivity. These interactions can affect various biochemical pathways, making the compound useful for studying molecular mechanisms in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrophenyl derivatives and benzoate esters, such as:
- 4-Nitrophenyl benzoate
- 4-Aminophenyl benzoate
- 4-Tert-butylphenyl benzoate
Uniqueness
What sets [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate apart is its combination of functional groups, which provides a unique set of chemical and physical properties. This combination allows for diverse applications in research and industry, making it a valuable compound for various scientific investigations .
Properties
IUPAC Name |
[4-[(3-nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-24(2,3)19-9-7-18(8-10-19)23(27)30-22-13-11-20(12-14-22)25-16-17-5-4-6-21(15-17)26(28)29/h4-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZLYQFRRGLPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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